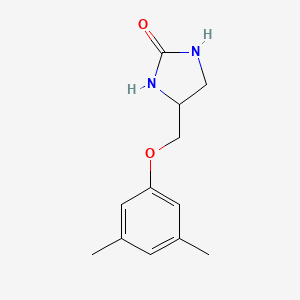
Waglerin-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Waglerin-1 (Wtx-1) is a peptide originally isolated from the venom of the Wagler’s pit viper (Trimeresurus wagleri). This 22 amino-acid peptide is a competitive antagonist of muscle nicotinic acetylcholine receptors. Waglerin-1 competes with α-bungarotoxin.
Aplicaciones Científicas De Investigación
Interaction with Nicotinic Acetylcholine Receptors
Waglerin-1 (Wtx-1), a 22-amino acid peptide, is known for its ability to interact with muscle nicotinic acetylcholine receptors (nAChRs). Studies have demonstrated that Wtx-1 exhibits a higher binding affinity to mouse nAChRs compared to those from rats or humans, highlighting species-specific interactions. This selectivity is attributed to specific residues in the α and ε subunits of the receptors, which govern this species selectivity. Wtx-1 binds with a significantly higher affinity to the α−ε binding site over the α−δ binding site on the nAChR pentamer (Molles et al., 2002).
Modulation of Gamma-Aminobutyric Acid Activated Current
Waglerin-1 has been shown to modulate the gamma-aminobutyric acid (GABA) activated current of murine hypothalamic neurons. It enhances the effect of GABA in some neurons while suppressing it in others. This modulation mimics the effects of diazepam and is thought to act on the benzodiazepine site of one type of GABA(A) receptor/channel complex, increasing its affinity for the agonist (Ye & McArdle, 1997).
Selective Blockage of Muscle Nicotinic Acetylcholine Receptor
Another interesting application of Waglerin-1 is its ability to selectively block the epsilon form of the muscle nicotinic acetylcholine receptor. This selective blockage is attributed to the neonatal resistance to the lethal effect of Waglerin-1. Adult mice lacking the epsilon subunit gene showed resistance to Waglerin-1's lethal effect, indicating the peptide's selectivity for the receptor containing the epsilon subunit (McArdle et al., 1999).
Inhibition of GABAA Current in Neonatal Rats
Waglerin-1 has also been shown to inhibit the GABA(A) current of neurons in the nucleus accumbens of neonatal rats. This inhibition suggests a potential role of Waglerin-1 in influencing neurotransmitter systems during developmental stages (Ye, Ren, & McArdle, 1999).
Molecular Properties and Evolution
Waglerin peptides have been studied for their molecular properties and structure-function relationships. These studies provide insights into the molecular evolution of venom peptides and their role in the venom of Wagler's pit viper (Debono et al., 2016).
Propiedades
Nombre del producto |
Waglerin-1 |
|---|---|
Fórmula molecular |
C112H175N37O26S2 |
Peso molecular |
2520 Da |
Apariencia |
White lyophilized solidAA sequence: Gly-Gly-Lys-Pro-Asp-Leu-Arg-Pro-Cys9-His-Pro-Pro-Cys13-His-Tyr-Ile-Pro-Arg-Pro-Lys-Pro-Arg-OHDisulfide bonds: Cys9-Cys13Length (aa): 22 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



